N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide
Description
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. This structure integrates a benzothiazole ring system with a dioxolane ring, substituted at position 7 with a propyl group and at position 6 with a pentanamide moiety via an imine linkage. The compound’s synthesis typically involves condensation reactions between functionalized benzothiazole precursors and acylating agents, as reported in analogous protocols for structurally related molecules .
Properties
IUPAC Name |
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-5-6-15(19)17-16-18(7-4-2)11-8-12-13(21-10-20-12)9-14(11)22-16/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAVTXMKMCWGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=CC3=C(C=C2S1)OCO3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs documented in recent literature and patents. Below is a detailed analysis supported by a comparative data table.
Table 1: Comparative Analysis of Key Structural and Functional Attributes
Notes:
- Core Structure Differences : The target compound’s benzothiazole-dioxolane core distinguishes it from pyridine-based analogs (e.g., [1,3]dioxolo[4,5-c]pyridine derivatives), which exhibit distinct electronic properties and binding affinities due to nitrogen vs. sulfur heteroatoms .
- Pyridine-based analogs, however, show specificity for CNS targets like GABAA receptors .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis is more streamlined than pyridine-based analogs (e.g., ), which require multistep functionalization of the pyridine ring. This advantage stems from the stability of the benzothiazole core during imine formation .
- Stability and Metabolism : The pentanamide moiety may confer metabolic stability compared to esters or sulfonamides in analogs like 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, which are prone to hydrolysis .
- Structure-Activity Relationship (SAR) : Propyl substitution at position 7 likely optimizes steric interactions in hydrophobic binding pockets, a feature absent in smaller substituents (e.g., methyl groups in pyrimidine-thiazole hybrids) .
Biological Activity
N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a dioxole structure, which contributes to its chemical reactivity and biological activity. The presence of the pentanamide group further enhances its potential interactions within biological systems.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Pharmacological Studies
Research has indicated that compounds similar to this one exhibit significant pharmacological properties:
- Antidepressant Activity : Studies on related benzothiazole derivatives have shown high binding affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. For instance, a related compound exhibited a Ki value of 17 nM for the 5-HT1A receptor and demonstrated significant antidepressant-like effects in animal models .
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer properties. They often induce apoptosis in cancer cells through the activation of specific pathways and inhibition of tumor growth in vivo.
Case Studies
- Antidepressant-Like Effects : In a study evaluating the antidepressant-like effects of benzothiazole derivatives, compounds similar to this compound were found to significantly reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), indicating potential efficacy in treating depression .
- Anticancer Activity : Another study highlighted the anticancer effects of benzothiazole derivatives against various cancer cell lines. The compounds showed dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
